1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1643141-20-1
VCID: VC0243000
InChI: InChI=1S/C7H10N4.ClH/c1-9-5-6-3-7(4-8)11(2)10-6;/h3,9H,5H2,1-2H3;1H
SMILES: CNCC1=NN(C(=C1)C#N)C.Cl
Molecular Formula: C7H11ClN4
Molecular Weight: 186.64 g/mol

1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride

CAS No.: 1643141-20-1

Cat. No.: VC0243000

Molecular Formula: C7H11ClN4

Molecular Weight: 186.64 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride - 1643141-20-1

Specification

CAS No. 1643141-20-1
Molecular Formula C7H11ClN4
Molecular Weight 186.64 g/mol
IUPAC Name 2-methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C7H10N4.ClH/c1-9-5-6-3-7(4-8)11(2)10-6;/h3,9H,5H2,1-2H3;1H
SMILES CNCC1=NN(C(=C1)C#N)C.Cl
Canonical SMILES CNCC1=NN(C(=C1)C#N)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Properties

1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride has the molecular formula C₇H₁₁ClN₄ and a molecular weight of 186.64 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for storage and handling.

PropertyValueSource
CAS Number1643141-20-1
Molecular FormulaC₇H₁₁ClN₄
Molecular Weight186.64 g/mol
SMILESCl.CN1N=C(C=C1C#N)CNC

The compound’s structure includes:

  • Pyrazole ring: A five-membered heterocyclic ring with two adjacent nitrogen atoms.

  • Methyl group: Substituted at the N1 position.

  • Methylaminomethyl group: Attached to the C3 position.

  • Carbonitrile group: At the C5 position, contributing to its reactivity.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step reactions, leveraging the pyrazole ring’s versatility. A common method includes:

  • Condensation of Aldehydes with Hydrazines:

    • Step 1: Formation of an imine intermediate from an aldehyde and methylamine.

    • Step 2: Cyclization to generate the pyrazole ring.

    • Step 3: Introduction of the carbonitrile group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling).

  • Cyanoalkylation and Functionalization:

    • Step 1: Reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with methylamine under reductive amination conditions.

    • Step 2: Introduction of the nitrile group using cross-coupling agents.

Table: Synthesis Methods Comparison

MethodKey StepsYield/Conditions
CondensationImine formation → Cyclization → Nitrile introductionModerate yields; requires catalysts
CyanoalkylationReductive amination → Cross-couplingControlled conditions (e.g., Pd catalysts)

Chemical Reactivity and Functional Group Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by its carbonitrile and methylaminomethyl groups:

Functional GroupReactivity ProfileExample Reaction
Carbonitrile (-C≡N)Hydrolysis to carboxylic acids/amides; reduction to aminesHydrolysis: NaOH/HCl → Carboxylic acid
MethylaminomethylNucleophilic alkylation/acylation; coordination with metalsAlkylation: R-X → Substituted derivatives

Hydrolysis and Reduction Reactions

  • Hydrolysis: The nitrile group undergoes hydrolysis in basic conditions (e.g., NaOH) to form carboxylic acids, which can be isolated via acidification (HCl).

  • Reduction: Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the nitrile to a primary amine.

Substitution and Cycloaddition

The methylaminomethyl group participates in:

  • Alkylation: Reactions with alkyl halides (R-X) to form quaternary ammonium salts.

  • Cycloaddition: Dipolar reactions with diazo compounds to form fused heterocycles.

Biological and Pharmacological Applications

Application AreaMechanism/ActivityExample Studies
AntimicrobialInhibition of bacterial enzymesDerivatives show activity against resistant strains
AnticancerInhibition of kinases (e.g., Aurora-A)IC₅₀ values in micromolar ranges
AntiparasiticTargeting nematode-specific pathwaysSub-nanomolar potency against Haemonchus contortus

Structure-Activity Relationships (SAR)

Modifications at the pyrazole ring (e.g., substituting the methyl group or introducing electron-withdrawing groups) enhance biological efficacy. For example:

  • Electron-withdrawing groups at C3 improve binding to enzyme active sites.

  • Aromatic substituents increase lipophilicity, enhancing membrane permeability.

TechniqueApplicationExpected Data
HPLCQuantification of impuritiesRetention time, UV detection (λ = 254 nm)
¹H/¹³C NMRStructural elucidationδ 2.8–3.2 ppm (methylamino protons), δ 7.5–8.5 ppm (pyrazole ring)
X-Ray CrystallographyAtomic-level structural resolutionBond lengths/angles, crystal packing

Table: NMR Spectral Data

Proton Environmentδ (ppm) in CDCl₃
Methylamino (CH₂NHCH₃)2.8–3.2 (s, 3H)
Pyrazole ring protons7.5–8.5 (m, 2H)
Carbonitrile (C≡N)Not observed (no protons)
ParameterRecommendation
Storage2–8°C in a dry, well-ventilated area
HandlingUse PPE (gloves, goggles); avoid inhalation
DisposalFollow local regulations for chemical waste

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